molecular formula C17H14ClN3OS B5559247 2-CHLORO-N~1~-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE

2-CHLORO-N~1~-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE

Cat. No.: B5559247
M. Wt: 343.8 g/mol
InChI Key: CUWWJLSGELEGRM-UHFFFAOYSA-N
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Description

2-CHLORO-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. Its unique structure, which includes a benzothieno[2,3-d]pyrimidine core, makes it a valuable target for synthetic and pharmacological studies.

Preparation Methods

The synthesis of 2-CHLORO-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE involves several steps. One common method starts with the cyclization of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide to form 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-one. This intermediate is then treated with phosphorous oxychloride to yield 4-chloro-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine. Finally, the displacement reaction between this intermediate and various amines, including 2-chlorobenzamide, produces the target compound .

Chemical Reactions Analysis

2-CHLORO-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE undergoes several types of chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include phosphorous oxychloride, formamide, and various amines. The major products formed from these reactions are typically derivatives of the original compound, which may have different functional groups attached to the benzothieno[2,3-d]pyrimidine core .

Scientific Research Applications

This compound has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has shown promise as an antimicrobial and antihyperlipidemic agent. Studies have demonstrated its effectiveness in reducing serum cholesterol levels and inhibiting the growth of certain bacteria . Additionally, its unique structure makes it a valuable target for the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-CHLORO-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle progression. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar compounds to 2-CHLORO-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE include other benzothienopyrimidine derivatives, such as 4-substituted-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines. These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties. The unique combination of a benzothieno[2,3-d]pyrimidine core with a 2-chlorobenzamide moiety distinguishes this compound from its analogs and contributes to its specific biological activities .

Properties

IUPAC Name

2-chloro-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-12-7-3-1-5-10(12)16(22)21-15-14-11-6-2-4-8-13(11)23-17(14)20-9-19-15/h1,3,5,7,9H,2,4,6,8H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWWJLSGELEGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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